molecular formula C16H21N3O4 B1238716 N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide

N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide

Cat. No. B1238716
M. Wt: 319.36 g/mol
InChI Key: NKQSLIHINGREGE-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-[(3-nitrophenyl)methylideneamino]oxyacetamide is a C-nitro compound.

Scientific Research Applications

Metabolism and Detection in Human Liver Microsomes

  • Detection of Metabolites : A study investigated the metabolism of flutamide, a compound structurally related to N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide. They found that flutamide and its metabolites underwent various transformations in human liver microsomes, leading to the formation of new metabolites, some potentially toxic. This research could provide insights into the metabolic pathways and potential toxicities of similar compounds (Goda et al., 2006).

Synthesis and Characterization for Potential Applications

  • Anticancer Activity and Antioxidant Properties : A study focused on the synthesis and characterization of new tetrahydroisoquinolines bearing a nitrophenyl group, closely related to the compound . These synthesized compounds were evaluated for their anticancer and antioxidant properties, indicating potential applications in therapeutic domains (Sayed et al., 2021).

Molecular Structure Investigations

  • Crystal and Molecular Structure Analysis : Research on compounds like N-(2-cyclooctylamino-4-nitrophenyl)acetamide, structurally similar to the compound , has been conducted to understand their crystal and molecular structures. This is crucial for applications that require precise structural knowledge, such as in material science and drug design (González-Platas et al., 1997).

Hydrogen Bonding and Molecular Interactions

  • Hydrogen Bonding and Molecular Dimer Formation : Studies on molecules like (cyclohexylideneamino)oxyacetic acid, structurally related to the target compound, have revealed insights into hydrogen bonding and pi-pi stacking interactions, fundamental for understanding molecular interactions and potential applications in materials science and pharmacology (Glidewell et al., 2004).

Coordination Complexes and Antioxidant Activity

  • Pyrazole-Acetamide Derivatives and Coordination Complexes : A study examined pyrazole-acetamide derivatives for constructing coordination complexes. Understanding such coordination chemistry is vital for applications in catalysis and materials science. Additionally, the antioxidant activity of these complexes was evaluated, indicating potential therapeutic applications (Chkirate et al., 2019).

properties

Product Name

N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

N-cycloheptyl-2-[(E)-(3-nitrophenyl)methylideneamino]oxyacetamide

InChI

InChI=1S/C16H21N3O4/c20-16(18-14-7-3-1-2-4-8-14)12-23-17-11-13-6-5-9-15(10-13)19(21)22/h5-6,9-11,14H,1-4,7-8,12H2,(H,18,20)/b17-11+

InChI Key

NKQSLIHINGREGE-GZTJUZNOSA-N

Isomeric SMILES

C1CCCC(CC1)NC(=O)CO/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

SMILES

C1CCCC(CC1)NC(=O)CON=CC2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CCCC(CC1)NC(=O)CON=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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